

An In-depth Technical Guide to 2-Chloro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-iodobenzaldehyde

Cat. No.: B1289146

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-Chloro-5-iodobenzaldehyde**, a halogenated aromatic aldehyde of interest to researchers, scientists, and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines available information with predicted spectroscopic characteristics based on analogous compounds.

Chemical Structure and Properties

2-Chloro-5-iodobenzaldehyde is a disubstituted benzaldehyde with a chlorine atom at the 2-position and an iodine atom at the 5-position of the benzene ring. Its chemical structure lends it to a variety of organic reactions, making it a potentially valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

Property	Value	Source
CAS Number	256925-54-9	--INVALID-LINK--[1]
Molecular Formula	C ₇ H ₄ ClO	--INVALID-LINK--[1]
Molecular Weight	266.46 g/mol	--INVALID-LINK--[1]
Purity	≥95%	--INVALID-LINK--[1]
Appearance	Not specified (likely a solid)	-

Hazard Information

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

- H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Spectroscopic Data (Predicted)

Direct experimental spectra for **2-Chloro-5-iodobenzaldehyde** are not readily available. The following tables present predicted spectroscopic data based on the analysis of closely related compounds such as 2-chlorobenzaldehyde, 2-iodobenzaldehyde, and 2-chloro-5-nitrobenzaldehyde.[2][3][4][5][6][7][8][9]

Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehydic-H	10.0 - 10.5	s	-
H-3	7.6 - 7.8	d	8.0 - 9.0
H-4	7.3 - 7.5	dd	8.0 - 9.0, 2.0 - 3.0
H-6	7.9 - 8.1	d	2.0 - 3.0

Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	188 - 192
C1	135 - 138
C2-Cl	133 - 136
C3	130 - 133
C4	128 - 131
C5-I	92 - 95
C6	140 - 143

Predicted Infrared (IR) Spectral Data

Functional Group	Vibrational Mode	Predicted Wavenumber (cm^{-1})
Aldehyde C-H	Stretch	2820-2850 and 2720-2750
C=O (Aldehyde)	Stretch	1690-1710
Aromatic C=C	Stretch	1570-1600 and 1450-1480
C-Cl	Stretch	750-800
C-I	Stretch	500-600

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
266/268	Molecular ion peak $[M]^+$ (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
265/267	$[\text{M}-\text{H}]^+$
237/239	$[\text{M}-\text{CHO}]^+$
111	$[\text{C}_6\text{H}_4\text{Cl}]^+$

Experimental Protocols

General Protocol for Spectroscopic Analysis

While specific spectra for **2-Chloro-5-iodobenzaldehyde** are not available, the following are general protocols for acquiring such data, based on methods used for similar compounds.[\[2\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **2-Chloro-5-iodobenzaldehyde** would be dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ^1H). Chemical shifts would be referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[\[2\]](#)
- Infrared (IR) Spectroscopy: An IR spectrum could be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed on the ATR crystal, and the spectrum recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.[\[2\]](#)
- Mass Spectrometry (MS): For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane) would be injected into the gas chromatograph. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.[\[2\]](#)

Synthesis of 2-Chloro-5-iodobenzaldehyde

A specific, detailed experimental protocol for the synthesis of **2-Chloro-5-iodobenzaldehyde** is not readily available in the surveyed literature. However, a plausible synthetic route involves the conversion of 2-chloro-5-iodobenzoic acid, for which synthesis protocols have been published.[10][11][12][13][14] The conversion of a carboxylic acid to an aldehyde can be achieved through a two-step process: reduction to the corresponding alcohol followed by oxidation.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

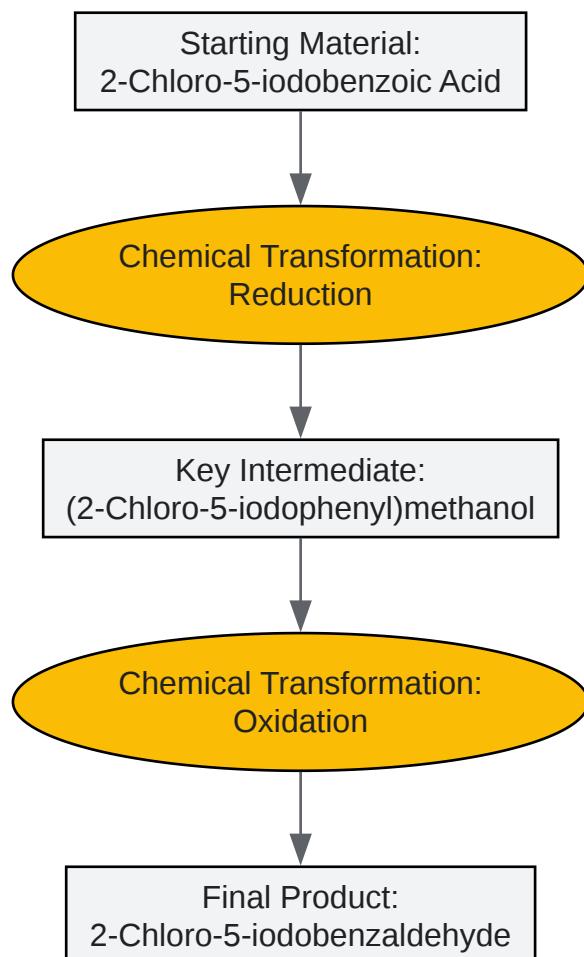
Caption: Proposed two-step synthesis of **2-Chloro-5-iodobenzaldehyde**.

Detailed Experimental Protocol (Proposed)

Step 1: Reduction of 2-Chloro-5-iodobenzoic Acid to (2-Chloro-5-iodophenyl)methanol

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$, ~1.1 eq), dropwise to the stirred suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-chloro-5-iodophenyl)methanol.
- Purify the crude product by column chromatography on silica gel if necessary.


Step 2: Oxidation of (2-Chloro-5-iodophenyl)methanol to **2-Chloro-5-iodobenzaldehyde**

- Dissolve the (2-chloro-5-iodophenyl)methanol (1.0 eq) obtained from the previous step in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
- Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC, ~1.5 eq), in one portion.
- Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
- Wash the filter cake with additional diethyl ether.
- Combine the filtrates and concentrate under reduced pressure to yield the crude **2-Chloro-5-iodobenzaldehyde**.
- Purify the crude product by column chromatography on silica gel to obtain the final product.

Chemical Structure and Logical Relationships

The following diagrams illustrate the chemical structure of **2-Chloro-5-iodobenzaldehyde** and the logical relationship between the key compounds in the proposed synthesis.

Caption: Chemical structure of **2-Chloro-5-iodobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Logical flow of the proposed synthesis.

Conclusion

2-Chloro-5-iodobenzaldehyde is a halogenated aromatic aldehyde with potential applications in organic synthesis. While direct experimental data is scarce, this guide provides a comprehensive overview of its known properties and a predictive analysis of its spectroscopic characteristics. The proposed synthetic protocol, starting from the corresponding benzoic acid, offers a viable route for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its utility in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 256925-54-9 Cas No. | 2-Chloro-5-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 4. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 5. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 6. 2-Chlorobenzaldehyde (89-98-5) 1H NMR [m.chemicalbook.com]
- 7. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 8. 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Chlorobenzaldehyde (89-98-5) IR Spectrum [chemicalbook.com]
- 10. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbino.com]
- 13. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-5- iodobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289146#chemical-structure-of-2-chloro-5-iodobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com